4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine
Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H8ClF3N4 and its molecular weight is 276.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the post-translational modification pathway catalyzed by phosphopantetheinyl transferases (PPTases) . By inhibiting the bacterial Sfp-PPTase, it disrupts the essential biochemical processes for bacterial cell viability and virulence .
Pharmacokinetics
The compound has been highlighted for its potential utility as a small-molecule inhibitor, suggesting favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the attenuation of bacterial secondary metabolism and growth . It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus . The compound was also found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
It’s worth noting that resistance mechanisms, such as efflux, can impact the compound’s efficacy in certain bacterial strains like escherichia coli .
Biochemical Analysis
Biochemical Properties
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth, making it a potential candidate for antibacterial agents.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the production of certain metabolites in bacterial cells, thereby affecting their growth and survival . This compound’s ability to modulate gene expression and cellular metabolism highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of phosphopantetheinyl transferase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition leads to a decrease in the production of essential metabolites, ultimately affecting bacterial cell viability and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antibacterial activity without causing rapid cytotoxic responses in human cells . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in bacterial metabolism. For instance, its inhibition of phosphopantetheinyl transferase affects the production of metabolites essential for bacterial growth and survival . This interaction underscores the compound’s potential as an antibacterial agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory activity and overall effectiveness as a therapeutic agent.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4/c1-18-9(15)6(4-17-18)8-7(11)2-5(3-16-8)10(12,13)14/h2-4H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMGQFWFOVYLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.